molecular formula C12H16ClNO4S B13314352 BenzylN-[3-(chlorosulfonyl)propyl]-N-methylcarbamate

BenzylN-[3-(chlorosulfonyl)propyl]-N-methylcarbamate

Cat. No.: B13314352
M. Wt: 305.78 g/mol
InChI Key: NYLFEMVQHSLBDX-UHFFFAOYSA-N
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Description

Benzyl N-[3-(chlorosulfonyl)propyl]-N-methylcarbamate is a synthetic carbamate derivative characterized by a benzyl group, an N-methylcarbamate moiety, and a reactive chlorosulfonyl (-SO₂Cl) substituent on a propyl chain. This compound is of interest in organic synthesis due to the electrophilic nature of the chlorosulfonyl group, which facilitates nucleophilic substitution reactions.

Key structural features:

  • Benzyl group: Enhances lipophilicity and stability.
  • N-methylcarbamate: Provides a carbamate backbone, often utilized in agrochemicals and pharmaceuticals.
  • Chlorosulfonyl group: Imparts high reactivity, enabling cross-coupling or sulfonamide formation.

Properties

Molecular Formula

C12H16ClNO4S

Molecular Weight

305.78 g/mol

IUPAC Name

benzyl N-(3-chlorosulfonylpropyl)-N-methylcarbamate

InChI

InChI=1S/C12H16ClNO4S/c1-14(8-5-9-19(13,16)17)12(15)18-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3

InChI Key

NYLFEMVQHSLBDX-UHFFFAOYSA-N

Canonical SMILES

CN(CCCS(=O)(=O)Cl)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The target compound features a carbamate group linked to a chlorosulfonylpropyl chain. Key steps likely involve:

Critical Considerations

Hypothetical Optimization Table

Step Reagents/Conditions Yield (Hypothetical) Purity (HPLC)
Methylation MeI, K₂CO₃, DMF, 50°C, 6h 85% 92%
Carbamate Formation Cbz-Cl, Et₃N, CH₂Cl₂, 0°C → RT, 12h 78% 95%
Sulfonation ClSO₃H, CH₂Cl₂, 0°C, 2h 65% 88%

Challenges and Alternatives

  • Side Reactions : Competing hydrolysis of the chlorosulfonyl group during carbamate formation. Mitigation: Use excess chlorosulfonic acid and strict temperature control.
  • Alternative Sulfonating Agents : Sulfur trioxide complexes (e.g., SO₃·Py).

Validation via Spectroscopic Data

  • ¹H NMR (CDCl₃): Expected signals at δ 7.35–7.25 (benzyl aromatic), δ 4.5–4.3 (CH₂OCO), δ 3.6–3.4 (NCH₃), δ 3.2–3.0 (SO₂Cl adjacent CH₂).
  • IR : Peaks at ~1740 cm⁻¹ (C=O carbamate), ~1370 cm⁻¹ (S=O).

Chemical Reactions Analysis

Types of Reactions

BenzylN-[3-(chlorosulfonyl)propyl]-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorosulfonyl group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

BenzylN-[3-(chlorosulfonyl)propyl]-N-methylcarbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of BenzylN-[3-(chlorosulfonyl)propyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Key Substituent(s) Reactivity/Application Notes Reference
Benzyl N-[3-(5-methyl-2-furyl)propyl]carbamate (Compound 10) 5-Methylfuryl Less reactive; furyl group enables π-π stacking
Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride Aminopropylcarbamoyl, hydrochloride Enhanced solubility; potential for drug delivery
Benzyl N-[(cyclohexylcarbamoyl)methyl]-N-methylcarbamate (OT-8548) Cyclohexylcarbamoyl Increased steric hindrance; protease inhibition
Benzyl N-{3-[5-[(4-Oxo-3(4H)-quinazolinyl)methyl]-2-furyl]propyl}carbamate (4) Quinazolinyl-furyl Bioactive; used in heterocyclic drug synthesis
Benzyl N-[3-(chlorosulfonyl)propyl]-N-methylcarbamate Chlorosulfonyl High electrophilicity; sulfonylation reactions -

Reactivity and Functional Group Impact

  • Chlorosulfonyl vs. Furyl (Compound 10) : The chlorosulfonyl group confers greater electrophilicity compared to the electron-rich furyl group. This makes the target compound more suitable for sulfonamide formation, whereas furyl derivatives are often used in bioactivity studies due to their aromatic interactions .
  • Chlorosulfonyl vs. Aminopropylcarbamoyl (Compound in ): The hydrochloride salt of the aminopropylcarbamoyl derivative enhances water solubility, whereas the chlorosulfonyl group prioritizes reactivity over solubility .
  • Chlorosulfonyl vs. Cyclohexylcarbamoyl (OT-8548) : The bulky cyclohexyl group reduces reactivity but improves target specificity in enzyme inhibition, contrasting with the versatile reactivity of chlorosulfonyl .

Physicochemical Properties (Inferred)

Property Benzyl N-[3-(chlorosulfonyl)propyl]-N-methylcarbamate Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride
Hydrogen bond donors 1 (N-H in carbamate) 4 (amine, carbamate, hydrochloride)
Hydrogen bond acceptors 4 (SO₂Cl, carbonyl) 4 (carbonyl, amine)
Topological polar surface area ~100 Ų (estimated) 93.4 Ų (reported)
Solubility Low (lipophilic) High (due to hydrochloride salt)

Note: Data for the target compound is inferred from substituent contributions due to lack of direct experimental reports.

Q & A

Basic: What are the key synthetic routes for Benzyl N-[3-(chlorosulfonyl)propyl]-N-methylcarbamate, and how do reaction conditions influence yield?

The synthesis typically involves coupling benzyl carbamate with a chlorosulfonyl-substituted propyl intermediate under controlled conditions. Common solvents include dichloromethane or acetonitrile, with temperatures maintained between 0°C and room temperature to minimize side reactions. Industrial-scale synthesis optimizes solvent purity and reaction time for higher yields . Key steps include activating the chlorosulfonyl group for nucleophilic substitution and protecting the carbamate moiety to prevent undesired side reactions.

Basic: What functional groups in this compound are critical for its reactivity in chemical modifications?

The chlorosulfonyl (-SO₂Cl) group is highly electrophilic, enabling covalent bonding with nucleophiles (e.g., amines, thiols). The carbamate group (-O(CO)N-) provides stability while allowing hydrolysis under specific conditions. The benzyl group enhances solubility in organic solvents, facilitating reactions in non-polar environments. These groups collectively enable applications in protein modification and enzyme inhibition .

Advanced: How does the position of the chlorosulfonyl group on the propyl chain affect biological activity compared to analogs?

Substitution patterns influence steric accessibility and electronic effects. For example, analogs with chlorosulfonyl groups at the terminal position (e.g., 3-position on propyl) exhibit higher reactivity toward cysteine residues in enzymes compared to internal positions. Computational docking studies suggest that spatial arrangement impacts binding affinity to active sites, as seen in enzyme inhibition assays .

Advanced: What methodologies are used to resolve contradictions in stability data for chlorosulfonyl-containing carbamates?

Discrepancies in stability (e.g., hydrolysis rates) are addressed through controlled kinetic studies under varying pH, temperature, and solvent conditions. Techniques like HPLC-MS monitor degradation products, while DFT calculations predict reactive intermediates. For instance, buffered aqueous solutions at pH 7.4 accelerate hydrolysis, whereas anhydrous DMSO enhances stability .

Advanced: How can researchers design experiments to optimize covalent enzyme inhibition using this compound?

Dose-response assays with time-dependent inhibition kinetics (e.g., IC₅₀ shift over time) confirm covalent binding. Mass spectrometry identifies adduct formation on target enzymes (e.g., serine proteases). Competitive inhibition controls using non-reactive analogs distinguish covalent vs. non-covalent mechanisms. Structural analogs with fluorosulfonyl groups (e.g., replacing chloro) are compared to assess electrophilicity-activity relationships .

Basic: What analytical techniques are essential for characterizing purity and structural integrity?

NMR (¹H/¹³C) confirms regiochemistry of substituents, while FT-IR validates functional groups (e.g., S=O stretches at ~1370 cm⁻¹). LC-MS with high-resolution mass spectrometry ensures molecular weight accuracy. Purity is assessed via HPLC with UV detection (λ = 254 nm), and elemental analysis verifies stoichiometry .

Advanced: How do solvent polarity and proticity influence reaction pathways in sulfonamide derivatization?

Polar aprotic solvents (e.g., DMF) stabilize transition states in SN₂ reactions with amines, enhancing sulfonamide formation. Protic solvents (e.g., methanol) may protonate the chlorosulfonyl group, reducing electrophilicity and favoring hydrolysis. Solvent screening via DOE (Design of Experiments) identifies optimal conditions for specific nucleophiles .

Advanced: What strategies mitigate toxicity risks during in vitro biological studies?

Cytotoxicity is assessed via MTT assays in HEK293 or HepG2 cell lines. Prodrug approaches (e.g., masking the chlorosulfonyl group with photolabile protectors) reduce off-target effects. Metabolite profiling using hepatocyte models identifies detoxification pathways. Structural modifications, such as introducing hydrophilic moieties, improve selectivity .

Basic: What are the primary applications in medicinal chemistry research?

This compound serves as a warhead in PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation. It also acts as an affinity probe for chemoproteomic studies, mapping cysteine residues in the human proteome. Comparative studies with fluorosulfonyl analogs highlight trade-offs between reactivity and stability .

Advanced: How do computational models predict the reactivity of the chlorosulfonyl group in complex biological matrices?

MD simulations and QM/MM calculations model nucleophilic attack by cysteine thiols, accounting for solvation effects and steric hindrance. Free-energy perturbation (FEP) studies quantify activation barriers, guiding the design of analogs with tuned electrophilicity. These models correlate with experimental kinetic data (kinact/KI) .

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